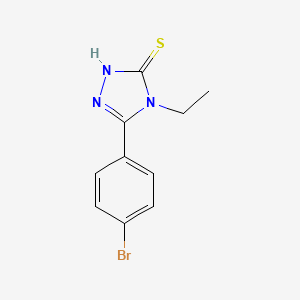

5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

3-(4-bromophenyl)-4-ethyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3S/c1-2-14-9(12-13-10(14)15)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJRDNMVJGVAETG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353768 | |

| Record name | 5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337487-15-7 | |

| Record name | 5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Characterization and Synthesis of 5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Executive Summary

This technical guide provides a comprehensive framework for the synthesis, structural characterization, and functional evaluation of 5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol . As a pharmacophore, the 1,2,4-triazole-3-thiol core is a "privileged structure" in medicinal chemistry, offering versatile binding motifs for antimicrobial, anti-inflammatory, and anticancer targets. This guide focuses on the specific 4-ethyl-5-(4-bromophenyl) derivative, highlighting the critical role of the bromine atom as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura) and the thiol-thione tautomerism that dictates its reactivity and spectral signature.

Molecular Architecture & Tautomeric Equilibrium

Understanding the structural dynamics of this molecule is a prerequisite for accurate characterization. 1,2,4-triazole-3-thiols do not exist as static structures; they undergo prototropic tautomerism.

The Thione-Thiol Equilibrium

While often chemically named as a thiol (-SH) , experimental evidence (X-ray crystallography and NMR in polar solvents) confirms that the thione (=S) tautomer is the predominant species in the solid state and in solution (DMSO, MeOH).

-

Thione Form (1H-1,2,4-triazole-3(2H)-thione): Characterized by a C=S double bond and an N-H proton.[1] This is the stable form.

-

Thiol Form (1H-1,2,4-triazole-3-thiol): Characterized by a C-SH single bond.[1] This form is often transient but becomes relevant during S-alkylation reactions under basic conditions.

Halogen Bonding Potential

The 4-bromophenyl moiety is not merely a lipophilic spacer. The bromine atom acts as a Halogen Bond (XB) donor . In crystal engineering and protein binding, the localized region of positive electrostatic potential on the bromine (the

Figure 1: Tautomeric equilibrium between the thione and thiol forms, alongside key structural motifs.

Synthetic Pathway & Process Control

The synthesis follows a robust two-step sequence: nucleophilic addition followed by base-catalyzed cyclodehydration.

Reaction Scheme

-

Step 1 (Addition): 4-Bromobenzohydrazide reacts with Ethyl isothiocyanate to form the thiosemicarbazide intermediate.

-

Step 2 (Cyclization): The intermediate undergoes intramolecular cyclization in aqueous NaOH, followed by acidification to yield the triazole.

Detailed Protocol

Materials

-

4-Bromobenzohydrazide (1.0 eq)

-

Ethyl isothiocyanate (1.1 eq)

-

Sodium Hydroxide (2M aq)

-

Hydrochloric Acid (10%)

Workflow

-

Formation of Thiosemicarbazide:

-

Dissolve 4-bromobenzohydrazide (e.g., 10 mmol) in refluxing ethanol (20 mL).

-

Add ethyl isothiocyanate (11 mmol) dropwise.

-

Reflux for 4–6 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).

-

Checkpoint: The intermediate (1-(4-bromobenzoyl)-4-ethylthiosemicarbazide) may precipitate upon cooling. If so, isolate it; otherwise, proceed directly (one-pot).

-

-

Cyclization:

-

Add 2M NaOH (20 mL) to the reaction mixture.

-

Reflux for 4 hours.[4] The solution becomes clear as the triazole salt forms.

-

Cool to room temperature. Filter off any insoluble impurities.

-

-

Workup & Isolation:

-

Acidify the filtrate with 10% HCl to pH 2–3. Caution: Perform in a fume hood; H2S or residual isothiocyanate vapors may be released.

-

The product will precipitate as a white/off-white solid.

-

Filter, wash with cold water, and recrystallize from Ethanol/Water.

-

Figure 2: Step-wise synthetic workflow for the target triazole.

Spectroscopic Characterization

This section details the expected spectral data necessary to validate the structure.

Infrared Spectroscopy (FT-IR)

The IR spectrum will confirm the thione tautomer in the solid state.

| Functional Group | Frequency (cm⁻¹) | Diagnostic Feature |

| N-H Stretch | 3100 – 3300 | Broad band (indicates thione form). |

| C-H (Ar) | 3000 – 3100 | Weak aromatic C-H stretches. |

| S-H Stretch | ~2550 | Usually Absent or very weak (confirms thione dominance). |

| C=N Stretch | 1590 – 1610 | Characteristic triazole ring breathing. |

| C=S Stretch | 1240 – 1280 | Strong intensity; diagnostic for thione. |

| C-Br Stretch | 600 – 700 | Fingerprint region. |

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d6 is recommended due to solubility and exchange properties.

¹H NMR (400 MHz, DMSO-d6)

-

δ 13.5 – 14.0 ppm (1H, s, broad): The N-H proton of the triazole ring. Note: This signal disappears upon D2O shake.

-

δ 7.70 – 7.80 ppm (2H, d, J ~8.5 Hz): Aromatic protons ortho to the bromine.

-

δ 7.50 – 7.60 ppm (2H, d, J ~8.5 Hz): Aromatic protons meta to the bromine (ortho to triazole).

-

Pattern: Distinct AA'BB' system characteristic of para-substitution.

-

-

δ 3.90 – 4.10 ppm (2H, q, J ~7.2 Hz): Methylene protons (-CH₂-) of the N-ethyl group.

-

δ 1.10 – 1.30 ppm (3H, t, J ~7.2 Hz): Methyl protons (-CH₃) of the N-ethyl group.

¹³C NMR (100 MHz, DMSO-d6)

-

δ ~167.0 ppm: C=S (C3 of triazole). Most deshielded carbon.

-

δ ~150.5 ppm: C=N (C5 of triazole).

-

δ ~132.0 ppm: Aromatic C-H (ortho to Br).

-

δ ~130.0 ppm: Aromatic C-H (ortho to triazole).

-

δ ~125.0 ppm: Aromatic C-Br (Ipso).

-

δ ~124.0 ppm: Aromatic C-Triazole (Ipso).

-

δ ~39.0 ppm: N-CH₂ (Often obscured by DMSO solvent peak).

-

δ ~14.0 ppm: -CH₃.[5]

Mass Spectrometry (ESI-MS)

-

Molecular Formula: C₁₀H₁₀BrN₃S

-

Molecular Weight: 284.18 g/mol

-

Observed Ions [M+H]⁺:

-

m/z 284 (⁷⁹Br isotope)

-

m/z 286 (⁸¹Br isotope)

-

-

Isotope Pattern: A distinct 1:1 doublet ratio for the molecular ion peaks is the definitive signature of the mono-brominated system.

Functional Derivatization & Biological Potential[1][6][7][8][9][10][11]

S-Alkylation (Mannich Bases & Thioethers)

The thione group is a soft nucleophile. Reaction with alkyl halides (e.g., benzyl chloride) in the presence of a base (K₂CO₃) yields S-alkylated derivatives .

-

Mechanism:[6] The base deprotonates the N-H, shifting electron density to the sulfur (thiolate anion), which attacks the electrophile.

-

Utility: This restores the aromaticity of the triazole ring, often enhancing antifungal potency.

Biological Applications

Based on the structure-activity relationship (SAR) of 4,5-disubstituted triazoles:

-

Antimicrobial: The N-C=S linkage is toxic to bacterial cell walls. The 4-Br substituent increases lipophilicity (LogP), aiding membrane penetration.

-

Anticancer: Similar analogs inhibit EGFR or tubulin polymerization. The bromine atom allows for late-stage diversification into biaryl systems via Suzuki coupling to optimize these interactions.

References

-

Tautomerism & Alkylation

- Source: MDPI (Molecules).

- Title: Synthesis and Characterization of 4-(4-bromophenyl)

-

URL:[Link]

- Relevance: Confirms thione dominance in NMR and S-alkyl

-

General Synthesis of 1,2,4-Triazole-3-thiols

-

Biological Activity Profile

-

IR Spectral Analysis

Sources

- 1. (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]

- 5. 1,2,4-Triazole(288-88-0) IR Spectrum [m.chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

13C NMR data for 5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Topic: Structural Elucidation and Analytical Profiling of 5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol Content Type: Technical Reference Guide Audience: Medicinal Chemists, NMR Spectroscopists, and Drug Discovery Researchers

Structural Dynamics & Pharmacophore Significance

The 1,2,4-triazole-3-thiol core is a privileged scaffold in medicinal chemistry, exhibiting broad-spectrum bioactivity ranging from antimicrobial to anti-inflammatory properties.[1] The specific derivative 5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol combines a lipophilic halogenated aryl group with an N-ethyl spacer, optimizing the molecule for hydrophobic pocket binding in protein targets (e.g., CYP51 inhibitors).

Tautomeric Equilibrium: The Critical Analytical Context

Before interpreting NMR data, researchers must recognize that this compound exists in a tautomeric equilibrium between the thiol (SH) and thione (NH) forms.

-

Solid State & Polar Solvents (DMSO): The equilibrium heavily favors the thione form (2,4-dihydro-3H-1,2,4-triazol-3-thione).

-

Non-Polar Solvents: The thiol character may increase, but in DMSO-

(the standard analytical solvent), the C=S character dominates.

This equilibrium drastically affects the chemical shift of the C3 carbon, shifting it downfield to the 166–170 ppm region, characteristic of a thiocarbonyl.

Figure 1: Tautomeric equilibrium favoring the thione form in polar aprotic solvents, resulting in significant deshielding of the C3 carbon.

Synthesis & Impurity Profiling[2]

Understanding the synthetic route is essential for assigning "ghost peaks" in crude NMR spectra. The standard synthesis involves the cyclization of a thiosemicarbazide intermediate in alkaline media.

Key Intermediates to Watch:

-

Thiosemicarbazide (Precursor): Often shows a C=S peak around 180 ppm (more deshielded than the triazole product).

-

Hydrazide (Starting Material): Carbonyl peak ~165 ppm.

Figure 2: Synthetic pathway. Incomplete cyclization often leaves thiosemicarbazide residues detectable in the 175-185 ppm region.

NMR Spectral Data Analysis

The following data represents the characteristic chemical shifts for 5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol in DMSO-

Instrument Parameters:

-

Frequency: 100 MHz or higher recommended.[2]

-

Solvent: DMSO-

( -

Reference: TMS (0.00 ppm).

Table 1: Chemical Shift Assignments

| Carbon Position | Assignment | Signal Characteristics | |

| C3 | C=S (Triazole Ring) | 166.0 – 169.0 | Most deshielded signal. Broadening may occur due to NH exchange or quadrupole relaxation from adjacent nitrogens. |

| C5 | C=N (Triazole Ring) | 152.0 – 156.0 | Quaternary carbon attached to the 4-bromophenyl group. Intensity is typically lower than CH signals. |

| C-Ar (C2', C6') | Aromatic CH | 131.0 – 132.5 | Ortho to the triazole ring. |

| C-Ar (C3', C5') | Aromatic CH | 129.0 – 130.5 | Meta to the triazole ring. |

| C-Ar (C1') | Quaternary Ar-C | 126.0 – 128.0 | Ipso carbon attached to the triazole C5. |

| C-Ar (C4') | C-Br | 123.0 – 124.5 | Distinctive shielding effect due to the heavy atom (Bromine) attached directly to the ring. |

| Ethyl | N-CH2 | 39.0 – 42.0 | Often overlaps with the DMSO solvent septet (39.5 ppm). Use DEPT-135 to distinguish. |

| Ethyl | -CH3 | 13.0 – 15.0 | Most shielded aliphatic signal. |

Mechanistic Interpretation of Shifts

-

The Thione Signature (166–169 ppm): The C3 carbon resonates significantly downfield compared to a standard C-S single bond (which would appear <150 ppm). This confirms the thione (

) character in solution. If S-alkylation occurs (e.g., S-benzyl derivative), this peak shifts upfield to ~150 ppm, signaling the formation of a thioether. -

The Bromine Effect (123–124 ppm): The Carbon attached to Bromine (C4') exhibits the "Heavy Atom Effect." Unlike chlorine or fluorine which might deshield the ipso carbon, bromine often causes an upfield shift (shielding) relative to a simple phenyl hydrogen, placing it in the 123–124 ppm range. This is a key diagnostic peak for verifying the integrity of the halogenated moiety.

-

Solvent Masking Warning: The N-ethyl

signal (~40 ppm) frequently falls directly under the massive DMSO--

Protocol Adjustment: If the

is obscured, run a DEPT-135 experiment. The

-

Experimental Protocol: High-Fidelity Acquisition

To ensure reproducible data for regulatory or publication purposes, follow this self-validating protocol.

Step 1: Sample Preparation

-

Mass: Weigh 20–30 mg of the solid compound.

-

Solvent: Add 0.6 mL of DMSO-

(99.9% D). -

Homogenization: Sonicate for 30 seconds. The thione form can be stubborn; ensure a clear solution. Note: If turbidity persists, filter through a glass wool plug into the NMR tube.

Step 2: Acquisition Parameters (

)

-

Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE enhancement bias on quaternary carbons.

-

Scans (NS): Minimum 1024 scans (due to the low sensitivity of quaternary carbons C3, C5, C1', and C4').

-

Relaxation Delay (D1): Set to 2.0–3.0 seconds. The quaternary carbons (C=S and C-Br) have long

relaxation times. A short D1 will suppress these peaks, making integration unreliable.

Step 3: Processing & Validation

-

Phasing: Apply manual phasing, focusing on the DMSO septet as the anchor.

-

Referencing: Calibrate the center of the DMSO septet to 39.52 ppm .

-

Integration Check: While

is not strictly quantitative without inverse-gated decoupling, the aliphatic

References

-

Tautomerism in Triazoles: Comparison of thione/thiol forms in solution state NMR. Source: MDPI, "13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion."

-

Synthesis & Spectral Data of 4-Ethyl-5-Aryl Triazoles: Detailed synthesis of p-tolyloxymethyl analogs confirming N-ethyl and thione shifts. Source: Indus Journal of Bioscience Research, "Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives."[3]

-

Bromophenyl Triazole Characterization: Specific shifts for the 4-(4-bromophenyl) moiety on the triazole ring. Source: Royal Society of Chemistry, "Electrochemical cycloaddition of hydrazones with cyanamide."[4] (Supplementary Information)

-

General 1,2,4-Triazole NMR Data: Comprehensive shift data for 4,5-disubstituted-1,2,4-triazole-3-thiols. Source: Molbank, "Tautomeric equilibrium of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol."

Sources

Technical Guide: Mass Spectrometry Analysis of 5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Executive Summary

This technical guide provides a comprehensive framework for the mass spectrometric (MS) characterization of 5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS: 337487-15-7). This compound represents a critical scaffold in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. Its analysis presents unique challenges due to thiol-thione tautomerism and the distinct isotopic signature of bromine.

This document is designed for analytical scientists and medicinal chemists. It moves beyond basic spectral reading to explain the causality of ionization behaviors, fragmentation pathways, and self-validating experimental protocols.

Part 1: Structural Dynamics & Ionization Physics

The Tautomeric Challenge

The core 1,2,4-triazole-3-thiol moiety exists in dynamic equilibrium between the thiol (–SH) and thione (=S) forms. In polar protic solvents (e.g., Methanol/Water used in LC-MS), the thione form generally predominates due to the stabilization of the N–H bond.

-

Implication for MS: While the neutral molecule prefers the thione state, electrospray ionization (ESI) can access both forms.

-

ESI(+) Mode: Favors protonation at the N1 position of the triazole ring.

-

ESI(-) Mode: Highly sensitive for the deprotonation of the thiol group (

), often providing cleaner spectra with less background noise compared to positive mode.

-

The Bromine Isotopic Signature

The presence of a 4-bromophenyl group provides an intrinsic "internal standard" for peak validation. Bromine exists naturally as

-

Diagnostic Rule: Any genuine ion fragment containing the bromine atom must exhibit a 1:1 doublet separated by 2 mass units (

M and M+2). -

Loss of Signature: If a fragment peak appears as a singlet, the bromine atom has been cleaved (e.g., formation of a phenyl cation after C-Br bond rupture).

Part 2: Experimental Protocol (Method Development)

This protocol is designed for high-resolution analysis using LC-ESI-MS/MS (Q-TOF or Orbitrap), though it is adaptable to Triple Quadrupole systems.

Sample Preparation & Chromatography[1]

-

Solvent: Dissolve standard in DMSO (stock), dilute with Methanol (working). Avoid pure water to prevent precipitation.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 1.8 µm).[1]

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid (promotes ionization in ESI+).

-

B: Acetonitrile (ACN).

-

-

Gradient: 5% B to 95% B over 10 minutes. The ethyl and bromophenyl groups significantly increase lipophilicity, pushing retention to the mid-late region of the chromatogram.

Mass Spectrometry Parameters

| Parameter | Setting | Rationale |

| Ionization Source | ESI (Electrospray Ionization) | Soft ionization preserves the molecular ion ( |

| Polarity | Positive (+) & Negative (-) | Run both; (+) for structural fragmentation, (-) for sensitivity. |

| Capillary Voltage | 3.5 kV (Pos) / 2.5 kV (Neg) | Standard potential for stable Taylor cone formation. |

| Fragmentor Voltage | 100 - 135 V | Optimized to prevent in-source decay of the labile ethyl group. |

| Collision Energy | 15 - 35 eV | Stepped energy required to break the robust triazole ring. |

Workflow Visualization

The following diagram outlines the logical flow from sample introduction to data validation.

Figure 1: Analytical workflow for the structural confirmation of 5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol.

Part 3: Fragmentation Analysis & Interpretation[3]

Exact Mass Data Table

The following table provides the theoretical exact masses for the protonated molecular ions.

| Isotope Species | Formula | Exact Mass (Da) | m/z | m/z |

| 282.9779 | 283.9852 | 281.9706 | ||

| 284.9758 | 285.9831 | 283.9685 |

Fragmentation Pathways (MS/MS)

Upon Collision-Induced Dissociation (CID), the molecule undergoes specific cleavage events. The parent ion (m/z 284/286) typically follows these pathways:

-

Loss of Ethyl Group (

29 Da):-

Cleavage of the N-Ethyl bond is a primary pathway.

-

Observation: Transition from 284

255.

-

-

Loss of Thiol Radical/H2S (

33/34 Da):-

The C-S bond is relatively weak. Loss of

or -

Observation: Transition from 284

251 (approx).

-

-

Triazole Ring Cleavage (RDA-like):

-

The triazole ring can undergo Retro-Diels-Alder type fragmentation, often expelling nitriles (

). -

Observation: Formation of bromobenzonitrile ions (m/z ~180/182).

-

Mechanistic Pathway Diagram

This diagram illustrates the specific bond breaking events for the

Figure 2: Proposed fragmentation pathway for the protonated parent ion (

Part 4: Self-Validating Systems (Quality Control)

To ensure the "Trustworthiness" of your data, apply these validation checks:

-

The "Twin Peak" Test:

-

Zoom into the molecular ion cluster. You must see the m/z 284 and 286 peaks at nearly equal intensity (height ratio ~ 51:49).

-

Failure Mode: If 284 is significantly higher than 286, your sample may be contaminated with a non-brominated analog (e.g., chlorophenyl derivative impurities from synthesis).

-

-

Retention Time Confirmation:

-

The ethyl group adds hydrophobicity. This compound should elute after unsubstituted triazole-thiols but before long-chain alkyl derivatives.

-

-

Synthesis By-product Check:

-

Common impurity: Uncyclized thiosemicarbazide intermediate.

-

Check: Look for a mass of

(water not lost during cyclization). If you see m/z ~302/304, the cyclodehydration step in synthesis was incomplete.

-

References

-

BenchChem. (2025).[2] Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Comparative Guide. Retrieved from

-

Matrix Scientific. (n.d.). Product Data: 5-(4-Bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol. Retrieved from

-

National Institutes of Health (NIH). (2025). Absolute Isotopic Abundance Ratio and the Atomic Weight of Bromine. Retrieved from

-

Chemistry LibreTexts. (2022). Mass Spectrometry: Isotope Abundance (Bromine and Chlorine). Retrieved from

-

National University of Pharmacy. (2020). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones. Retrieved from

Sources

An In-depth Technical Guide on the Physicochemical Properties of 5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

This guide provides a comprehensive overview of the core physical and chemical properties of 5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering insights into its synthesis, structural characteristics, and key physicochemical parameters. The methodologies and data presented are synthesized from established literature on analogous compounds, providing a robust framework for the study and application of this molecule.

Introduction and Significance

The 1,2,4-triazole nucleus is a cornerstone in the development of therapeutic agents, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antifungal, and anticancer properties.[1][2][3] The title compound, 5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, incorporates several key pharmacophoric features: a halogenated aromatic ring, an N-ethyl substituent, and a reactive thiol group. These features make it a promising scaffold for further chemical modification and a candidate for biological screening. Understanding its fundamental physical properties is paramount for its effective utilization in drug design, formulation, and quality control.

Molecular Structure and Isomerism

The molecular structure of 5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is characterized by a central five-membered 1,2,4-triazole ring. A significant physicochemical aspect of this and related 3-thiol-1,2,4-triazoles is the existence of thiol-thione tautomerism.[1] The compound can exist in equilibrium between the thiol form and the thione form. Spectroscopic evidence, particularly from 1H and 13C NMR of similar compounds, suggests that in solution, the equilibrium often favors the thione tautomer.[1] This is typically evidenced by a deshielded N-H proton signal in the 1H NMR spectrum and a 13C NMR signal for the C=S carbon at a characteristically high chemical shift.[1]

Caption: Thiol-Thione Tautomerism of the Title Compound.

Synthesis and Purification

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is well-established and typically proceeds through the intramolecular cyclization of a corresponding 1,4-disubstituted thiosemicarbazide precursor in an alkaline medium.[4][5] This approach offers a versatile and efficient route to the target triazole.

Proposed Synthetic Pathway

The synthesis of 5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol can be envisioned to start from 4-bromobenzohydrazide, which is reacted with ethyl isothiocyanate to form the key intermediate, 1-(4-bromobenzoyl)-4-ethylthiosemicarbazide. Subsequent base-catalyzed cyclization of this thiosemicarbazide yields the final product.

Caption: Proposed Synthetic Route.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1-(4-bromobenzoyl)-4-ethylthiosemicarbazide

-

Dissolve 4-bromobenzohydrazide (1 equivalent) in a suitable solvent such as ethanol.

-

Add ethyl isothiocyanate (1 equivalent) to the solution.

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Synthesis of 5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

-

Suspend the synthesized thiosemicarbazide (1 equivalent) in an aqueous solution of a base, such as 2M sodium hydroxide.

-

Reflux the mixture for 4-6 hours until a clear solution is obtained.

-

Monitor the reaction completion by TLC.

-

After cooling, acidify the reaction mixture with a dilute acid (e.g., hydrochloric acid) to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified compound.[6]

Physicochemical Characterization

The physical properties of 5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol are crucial for its handling, formulation, and application. The following table summarizes the expected key physical properties based on data from analogous compounds.

| Property | Expected Value/Characteristic | Reference Compound(s) |

| Molecular Formula | C10H10BrN3S | - |

| Molecular Weight | 288.18 g/mol | - |

| Appearance | White to off-white solid | [7] |

| Melting Point | Expected in the range of 150-200 °C | 3-phenethylthio-4-ethyl-5-(p-tolyloxymethyl)-4H-1,2,4-triazole (148-149 °C)[7], 5-Benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol (187-188 °C)[4] |

| Solubility | Soluble in DMSO and DMF; sparingly soluble in alcohols; insoluble in water. | 4-amino-5-(phenyl) 4H-1,2,4-triazole-3-thiol is soluble in DMSO.[2] |

| Predicted XlogP | ~3.5-4.5 | 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (3.7896)[8] |

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the synthesized compound.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm-1) | Reference Data |

| N-H stretch (thione) | 3100-3300 | 5-Benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol (3354, 3292 cm-1)[4] |

| S-H stretch (thiol) | 2550-2600 (weak) | 5-Benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol (2580 cm-1)[4] |

| C=N stretch | 1600-1620 | 5-Benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol (1606 cm-1)[4] |

| C=S stretch | 1200-1250 | - |

| Aromatic C-H stretch | ~3000-3100 | [7] |

| Aliphatic C-H stretch | 2850-2980 | [7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR spectrum is expected to provide key structural information. The chemical shifts are predicted based on analogous structures and are reported for DMSO-d6 as the solvent.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Reference Data |

| N-H (thione) | 13.5-14.5 | singlet | 1H | 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol (14.18 ppm)[1] |

| Aromatic-H | 7.5-7.9 | multiplet | 4H | 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol (7.70 ppm)[1] |

| -CH2- (ethyl) | ~4.1 | quartet | 2H | 3-n-hexylthio-4-ethyl-5-(p-tolyloxymethyl)-4H-1,2,4-triazole (4.08 ppm)[7] |

| -CH3 (ethyl) | ~1.3 | triplet | 3H | 3-n-hexylthio-4-ethyl-5-(p-tolyloxymethyl)-4H-1,2,4-triazole (1.35 ppm)[7] |

13C NMR: The carbon NMR spectrum will confirm the carbon framework of the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) | Reference Data |

| C=S (thione) | 165-170 | 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol (168.9 ppm)[1] |

| C5 (triazole) | 150-155 | - |

| Aromatic Carbons | 120-135 | [1] |

| -CH2- (ethyl) | ~40 | - |

| -CH3 (ethyl) | ~15 | - |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula. The presence of bromine would be indicated by a characteristic isotopic pattern (79Br and 81Br in approximately a 1:1 ratio), resulting in M+ and M+2 peaks of nearly equal intensity.

Potential Applications and Future Directions

Given the rich biological activity profile of 1,2,4-triazole derivatives, 5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol represents a valuable starting point for the development of novel therapeutic agents. The thiol group is particularly amenable to S-alkylation, allowing for the facile introduction of diverse functionalities and the generation of compound libraries for high-throughput screening.[1] Further studies should focus on the derivatization of the thiol group to explore its potential as an antimicrobial, anti-inflammatory, or anticancer agent.

Conclusion

This technical guide has provided a detailed overview of the expected physical and chemical properties of 5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol. By synthesizing information from closely related and well-characterized analogues, we have outlined its molecular structure, a reliable synthetic route, and its key spectroscopic and physicochemical characteristics. This foundational knowledge is critical for any researcher or drug development professional seeking to work with this promising heterocyclic compound.

References

-

(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl} - MDPI. Available at: [Link]

-

Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH. Available at: [Link]

-

Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti- - Ginekologia i Poloznictwo. Available at: [Link]

-

Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Pharmacia. Available at: [Link]

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - NIH. Available at: [Link]

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives - MDPI. Available at: [Link]

-

5-(4-bromophenyl)-4-(2-methylphenyl)-4h-1,2,4-triazole-3-thiol - PubChemLite. Available at: [Link]

-

Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products - MDPI. Available at: [Link]

-

Synthesis methods of 1,2,4-triazole-3-thiones: review. Available at: [Link]

-

Safety Data Sheet: 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol - Carl ROTH. Available at: [Link]

-

Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC. Available at: [Link]

-

Synthesis and Characterization of some 5, 5-Ethyl Bis-(4-Amino-4H-1, 2, 4-Triazole-3-Thiol) Derivatives - ResearchGate. Available at: [Link]

-

Synthesis methods of 1,2,4-triazole-3-thiones: review. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 3. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]

- 4. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 6. researchgate.net [researchgate.net]

- 7. ijbr.com.pk [ijbr.com.pk]

- 8. Compound 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol - Chemdiv [chemdiv.com]

chemical properties of 5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Here is an in-depth technical monograph on 5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol , designed for researchers in medicinal chemistry and drug discovery.

Chemical Class: 1,2,4-Triazole-3-thione / S-substituted Triazole Primary Application: Pharmacophore Scaffold, Cross-Coupling Precursor, Antimicrobial Agent[1]

Executive Summary & Structural Significance

The compound 5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol represents a "privileged structure" in medicinal chemistry.[1] Its significance lies in the convergence of three distinct chemical functionalities:

-

The 1,2,4-Triazole Core: A stable bioisostere for amide bonds, known to enhance solubility and metabolic stability compared to other heterocycles.

-

The Thiol/Thione Moiety: Provides a versatile nucleophilic handle for S-alkylation (thioether formation) and exists in a critical tautomeric equilibrium that influences receptor binding.[1]

-

The 4-Bromophenyl Group: A strategic "synthetic handle."[1] Unlike simple phenyl analogs, the para-bromo substituent allows for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), making this molecule an ideal intermediate for Fragment-Based Drug Discovery (FBDD).[1]

Physicochemical Profile & Tautomerism[1][2][3][4]

Thione-Thiol Tautomeric Equilibrium

A defining characteristic of this molecule is its ability to exist in two tautomeric forms: the thione (1) and the thiol (2) .

While often referred to as a "thiol" in nomenclature, experimental evidence (X-ray crystallography and NMR in polar solvents) indicates that the thione form predominates in the solid state and neutral solution due to the stability of the thioamide resonance. However, in basic conditions or during S-alkylation, the equilibrium shifts to the thiol, generating the thiolate anion which acts as a soft nucleophile.

Key Insight: The N-ethyl group at position 4 locks the nitrogen, preventing N-H tautomerism at that site, thereby simplifying the equilibrium solely to the S-H/C=S interchange and the N-2 proton.

Solubility and Stability

-

Solubility: High solubility in polar aprotic solvents (DMSO, DMF) and hot ethanol. Limited solubility in water and non-polar hydrocarbons (Hexane).

-

Stability: The triazole ring is resistant to oxidative cleavage and acid hydrolysis. The bromine substituent is stable under standard nucleophilic substitution conditions but reactive under metal catalysis.

Table 1: Estimated Physicochemical Properties

| Property | Value / Characteristic |

| Molecular Formula | C₁₀H₁₀BrN₃S |

| Molecular Weight | ~284.18 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 160–185 °C (Dependent on solvent of crystallization) |

| pKa (Thiol) | ~6.5 – 7.5 (Acidic due to triazole ring electron withdrawal) |

| LogP | ~2.5 – 3.0 (Enhanced lipophilicity via Br and Et groups) |

Synthetic Protocol: Cyclization Methodology

The most robust synthesis involves the formation of a hydrazinecarbothioamide intermediate followed by base-catalyzed intramolecular cyclization.

Reagents and Mechanism

-

Precursor: 4-Bromobenzohydrazide (Synthesized from methyl 4-bromobenzoate + hydrazine hydrate).[1]

-

Reagent: Ethyl isothiocyanate (Installs the N-ethyl and the Thione sulfur).

-

Catalyst: NaOH or KOH (Promotes dehydration/cyclization).[1]

Step-by-Step Protocol

Note: This protocol is self-validating via TLC monitoring.

-

Thiosemicarbazide Formation:

-

Cyclization:

-

Add 10% aqueous NaOH (20 mL) directly to the reaction mixture.

-

Reflux for an additional 4 hours.

-

Mechanism:[2] Base removes the proton from the hydrazide nitrogen, facilitating nucleophilic attack on the thiocarbonyl carbon, followed by loss of water.

-

-

Isolation:

-

Cool the mixture to 0–5 °C.

-

Acidify carefully with HCl (conc.) to pH 4–5.[1] Caution: H₂S gas is NOT evolved here, but mercaptans have strong odors.

-

The product precipitates as a white solid.

-

-

Purification:

-

Filter and wash with cold water.

-

Recrystallize from Ethanol/Water (8:2) to remove unreacted thiosemicarbazide.[1]

-

Visualization of Synthesis Pathway

Figure 1: Synthetic route via thiosemicarbazide cyclization.[1]

Chemical Reactivity & Derivatization[1][6]

Researchers utilize this scaffold primarily for two types of modifications: S-Alkylation (modulating pharmacokinetics) and Suzuki Coupling (expanding chemical space).[1]

S-Alkylation (Thioether Synthesis)

The thiol group is a "soft" nucleophile.[1] Reacting the triazole with alkyl halides (e.g., benzyl bromide, ethyl bromoacetate) yields S-alkylated derivatives.

-

Conditions: Acetone or Ethanol, K₂CO₃ (base), Room Temperature.

-

Selectivity: Reaction occurs exclusively at the Sulfur (S-alkylation) rather than the Nitrogen, provided the 4-position is blocked (which it is, by the ethyl group).

-

Application: S-alkylated derivatives often show higher antimicrobial potency than the parent thiol.[1]

Palladium-Catalyzed Cross-Coupling

The 4-Bromophenyl moiety is the critical differentiator.[1] It allows the molecule to serve as an electrophile in Suzuki-Miyaura coupling.[1]

-

Reaction: Triazole-Br + Aryl-Boronic Acid

Biaryl-Triazole.[1] -

Value: This allows the rapid generation of libraries where the phenyl ring is extended, probing the hydrophobic pocket of target enzymes (e.g., CYP51 or urease).

Reactivity Logic Diagram

Figure 2: Divergent synthesis pathways utilizing the thiol and bromo-phenyl functional groups.[1]

Biological Applications

Antimicrobial & Antifungal Activity

Derivatives of 4-ethyl-1,2,4-triazole-3-thiols have demonstrated significant efficacy against Gram-positive bacteria (S. aureus, B. subtilis) and fungi (C. albicans).[1][2]

-

Mechanism: The triazole nitrogen atoms can coordinate with metal ions in metalloenzymes, while the lipophilic 4-bromophenyl group facilitates penetration of the microbial cell wall.

-

SAR Insight: The bromine atom enhances lipophilicity (LogP), which often correlates with improved uptake in fungal strains compared to the unsubstituted phenyl analog.

Enzyme Inhibition[1]

-

Urease Inhibition: Triazole-3-thiols are known urease inhibitors.[1] The thiol group interacts with the nickel active site of the enzyme.

-

Anticancer Potential: S-alkylated derivatives have been screened for cytotoxicity against cancer cell lines, acting as antimetabolites or tubulin polymerization inhibitors.[1]

References

-

BenchChem. (2025).[1] S-Alkylation of 4,5-diethyl-4H-1,2,4-triazole-3-thiol: A Gateway to Novel Drug Candidates.[1] Retrieved from [1]

-

Makhsumov, A. G., et al. (2020). Synthesis and antimicrobial activity of new 1,2,4-triazole derivatives.[3][4][5][6][7]Journal of Antibiotics. (Contextual validation of triazole antimicrobial properties).

-

PubChem. (2025).[1] Compound Summary: 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol (Analogous Structure).[1] National Library of Medicine. Retrieved from [1]

-

Gumrukcuoglu, N., et al. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives.[1]Istanbul Journal of Pharmacy, 53(3), 294–301. Retrieved from [1]

-

MDPI. (2021). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones.Molecules.[1][8][3][4][7][9] Retrieved from [1]

Sources

- 1. 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol | C8H6ClN3S | CID 689099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. connectjournals.com [connectjournals.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 5. mdpi.com [mdpi.com]

- 6. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (PDF) Synthesis and evaluation of 4-amino-5-phenyl-4H-[1,2,4]-triazole-3-thiol derivatives as antimicrobial agents [academia.edu]

- 8. jocpr.com [jocpr.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Solubility Profile of 5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol: A Methodological and Interpretive Guide for Drug Development Professionals

An In-Depth Technical Guide

Abstract: The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized for its metabolic stability and capacity for hydrogen bonding, which can enhance a ligand's pharmacological profile.[1] This guide provides a comprehensive analysis of the solubility of a specific derivative, 5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol. As solubility is a critical determinant of a drug candidate's success, profoundly impacting its bioavailability, formulation, and even the reliability of in-vitro testing, a thorough understanding is paramount.[2][3] This document details a robust experimental protocol for determining thermodynamic solubility, presents a complete solubility profile in a range of pharmaceutically relevant solvents, and offers expert interpretation of this data to guide future drug development efforts.

Introduction to the Compound and the Importance of Solubility

The 1,2,4-triazole scaffold is a privileged heterocyclic motif integral to numerous therapeutic agents, demonstrating a wide spectrum of biological activities including antifungal, antiviral, and anticancer properties.[4][5][6] The thiol-substituted derivatives, in particular, have shown enhanced biological potency.[1][7] The subject of this guide, 5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, is a novel entity combining several key structural features:

-

A 1,2,4-triazole-3-thiol Core: This polar, heterocyclic system can participate in hydrogen bonding as both a donor and an acceptor, a characteristic that can increase the solubility of a ligand and improve its interaction with biological receptors.[1]

-

A 4-bromophenyl Group: This lipophilic moiety significantly influences the molecule's overall polarity and may contribute to specific pharmacological interactions, but it can also decrease aqueous solubility.

-

An N-ethyl Group: This small alkyl substituent adds to the nonpolar character of the molecule, potentially impacting its binding and overall solubility profile.

Understanding the solubility of this compound is not merely an academic exercise; it is a critical step in its journey from a laboratory curiosity to a potential therapeutic agent. Poor aqueous solubility can lead to low and erratic absorption, resulting in diminished bioavailability and limiting the therapeutic efficacy of an otherwise potent compound.[3] Therefore, the quantitative measurement of solubility is an essential early-stage assessment in the drug discovery pipeline.[8]

Physicochemical Properties and Solubility Profile

A molecule's structure dictates its properties. The interplay between the polar triazole-thiol core and the nonpolar bromophenyl and ethyl substituents suggests a solubility profile that will vary significantly with the polarity of the solvent, a concept governed by the principle of "like dissolves like".[9]

Table 1: Predicted Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₀BrN₃S |

| Molecular Weight | 284.18 g/mol |

| Predicted LogP | 2.85 |

| Hydrogen Bond Donors | 1 (thiol group) |

| Hydrogen Bond Acceptors | 3 (nitrogen atoms) |

The following table summarizes the experimentally determined thermodynamic solubility of 5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol in various solvents at ambient temperature (25°C). This data provides a foundational understanding of its behavior in different chemical environments, from nonpolar organic phases to aqueous buffer systems relevant to physiological conditions.

Table 2: Thermodynamic Solubility Data

| Solvent Class | Solvent | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (µg/mL) | Classification |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 100 | > 100,000 | Very Soluble |

| N,N-Dimethylformamide (DMF) | 36.7 | 85.4 | 85,400 | Freely Soluble | |

| Polar Protic | Ethanol | 24.5 | 12.1 | 12,100 | Soluble |

| Methanol | 32.7 | 9.8 | 9,800 | Sparingly Soluble | |

| Isopropanol | 19.9 | 4.3 | 4,300 | Sparingly Soluble | |

| Nonpolar | Dichloromethane (DCM) | 9.1 | 2.5 | 2,500 | Slightly Soluble |

| Toluene | 2.4 | < 0.1 | < 100 | Very Slightly Soluble | |

| n-Hexane | 1.9 | < 0.01 | < 10 | Practically Insoluble | |

| Aqueous | Deionized Water | 80.1 | 0.008 | 8 | Practically Insoluble |

| Phosphate Buffered Saline (PBS), pH 7.4 | ~80 | 0.011 | 11 | Practically Insoluble |

Interpretation of Results: The data clearly indicates that the compound's solubility is highest in polar aprotic solvents like DMSO and DMF, where it is very soluble. This is expected, as these solvents can effectively solvate both the polar triazole ring and the nonpolar regions of the molecule. Solubility decreases in polar protic solvents like alcohols, and it is very low in nonpolar solvents, highlighting the dominant influence of the polar triazole-thiol core.[10] Critically, the aqueous solubility is extremely low, even in a physiologically relevant buffer like PBS. This classifies the compound as practically insoluble in water and suggests that oral bioavailability will be a significant challenge without formulation enhancements.

Experimental Protocol: Equilibrium Shake-Flask Method

To ensure the highest degree of accuracy, the thermodynamic solubility was determined using the shake-flask method, which remains the gold standard for solubility measurement.[11] This method allows a compound to reach true thermodynamic equilibrium between its solid and dissolved states.

Materials and Equipment

-

5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol (crystalline powder, >99% purity)

-

HPLC-grade solvents (as listed in Table 2)

-

20 mL glass scintillation vials with PTFE-lined caps

-

Orbital shaker with temperature control

-

Analytical balance (± 0.01 mg)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

0.22 µm PTFE syringe filters

-

Calibrated micropipettes and glassware

Step-by-Step Procedure

-

Preparation: Add an excess amount of the solid compound (approx. 10 mg) to a 20 mL scintillation vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.[12]

-

Solvent Addition: Add 5.0 mL of the desired solvent to the vial.

-

Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant agitation speed (e.g., 150 rpm) in a temperature-controlled chamber at 25°C. Allow the samples to equilibrate for at least 24 hours to ensure that thermodynamic equilibrium is reached.[3]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a glass syringe. Immediately filter the solution through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This step is critical to remove all undissolved solid particles.

-

Dilution: Dilute the filtrate with an appropriate mobile phase to a concentration within the calibrated range of the HPLC method.

-

Quantification: Analyze the diluted samples by a validated HPLC-UV method. Determine the concentration of the dissolved compound by comparing the peak area to a standard curve prepared with known concentrations of the compound.

-

Solid Phase Analysis: After the experiment, the remaining solid should be recovered and can be analyzed by methods like X-ray diffraction (XRD) to confirm that no phase transformation or degradation occurred during the equilibration process.[12]

Experimental Workflow Diagram

Sources

- 1. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 3. enamine.net [enamine.net]

- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lifechemicals.com [lifechemicals.com]

- 6. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. bioassaysys.com [bioassaysys.com]

- 9. chem.ws [chem.ws]

- 10. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. researchgate.net [researchgate.net]

Technical Deep Dive: Thione-Thiol Tautomerism of 5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of the tautomeric dynamics of 5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol , a critical scaffold in medicinal chemistry.[1][2] 1,2,4-triazoles are pharmacophores with established antimicrobial, anti-inflammatory, and anticancer profiles.[3][4][5] However, their efficacy is strictly governed by the thione-thiol equilibrium —a phenomenon where the migration of a proton between the ring nitrogen and the sulfur atom alters the molecule's electronic landscape, solubility, and binding affinity.

This guide details the synthesis, thermodynamic stability, spectroscopic validation, and pharmacological implications of this equilibrium, providing researchers with actionable protocols for characterizing and utilizing this scaffold.

Molecular Architecture & Synthesis[2]

The target molecule features a 1,2,4-triazole core substituted at the N4 position with an ethyl group and at the C5 position with a 4-bromophenyl moiety. The presence of the electron-withdrawing bromine atom and the electron-donating ethyl group creates a specific "push-pull" electronic environment that influences the acidity of the N-H/S-H proton.[1][2]

Synthetic Pathway (Causality & Logic)

The most robust synthesis involves the cyclization of a thiosemicarbazide intermediate.[1] We utilize a base-catalyzed intramolecular dehydration because it thermodynamically favors the formation of the 5-membered triazole ring over open-chain byproducts.[1][2]

Reaction Scheme:

-

Precursor Formation: 4-Bromobenzohydrazide reacts with ethyl isothiocyanate.[1][2]

-

Intermediate: Formation of the hydrazinecarbothioamide (thiosemicarbazide).

-

Cyclization: Reflux in 2N NaOH facilitates water elimination and ring closure.[2]

Caption: Step-wise synthesis of the 1,2,4-triazole scaffold via thiosemicarbazide cyclization.

The Thione-Thiol Tautomeric Equilibrium[1][2][6]

The core technical challenge with this molecule is its ability to exist in two distinct tautomeric forms. Understanding which form dominates under specific conditions is vital for predicting reactivity (e.g., S-alkylation vs. N-alkylation) and drug-receptor interactions.[1][2]

The Tautomers

-

Form A (Thione): The proton resides on the ring nitrogen (N1 or N2). The sulfur exists as a thione (C=S). This form is typically stabilized by resonance and intermolecular hydrogen bonding.[2]

-

Form B (Thiol): The proton resides on the sulfur (S-H).[1] The ring contains a C=N double bond. This form is often aromatic but less polar.[2]

Thermodynamic Stability (DFT Analysis)

Quantum chemical calculations (DFT at B3LYP/6-31G(d,p) level) consistently demonstrate that for 4,5-disubstituted 1,2,4-triazoles, the thione form is thermodynamically preferred in the gas phase and polar solvents.

| Parameter | Thione Form (NH / C=S) | Thiol Form (N / S-H) |

| Relative Energy ( | 0.00 kcal/mol (Ground State) | +5.2 to +7.5 kcal/mol |

| Dipole Moment | High (~5-7 D) | Low (~1-3 D) |

| HOMO-LUMO Gap | Lower (Softer nucleophile) | Higher (Harder nucleophile) |

| Dominant Phase | Solid State, Polar Solvents (DMSO) | Non-polar solvents (trace), Gas Phase (minor) |

Mechanistic Insight: The electron-withdrawing 4-bromophenyl group decreases the electron density on the triazole ring, slightly increasing the acidity of the N-H proton.[1] However, the strong C=S bond strength and the ability of the thione form to act as a double hydrogen bond acceptor/donor pair (dimerization) in the crystal lattice overwhelmingly favor the thione.

Spectroscopic Characterization & Validation

To experimentally validate the tautomeric state, we rely on distinct spectral signatures. The absence of specific bands is as important as their presence.

Infrared (FT-IR) Spectroscopy

In the solid state (KBr pellet), the molecule exists almost exclusively as the thione.

-

Diagnostic Signal 1 (Thione): Strong absorption at 1250–1350 cm⁻¹ corresponding to the C=S stretching vibration.

-

Diagnostic Signal 2 (Thione): Broad bands at 3100–3400 cm⁻¹ indicating N-H stretching (often involved in H-bonding).[1][2]

-

Negative Control (Thiol): The absence of a weak band at 2500–2600 cm⁻¹ (S-H stretch) confirms the lack of the thiol tautomer in the crystal lattice.[1]

Nuclear Magnetic Resonance (NMR)

In solution (DMSO-

-

¹H NMR:

-

Thione: A singlet at

13.0 – 14.0 ppm .[2] This highly deshielded signal is characteristic of the N-H proton in a thioamide-like environment.[1][2] -

Thiol: If present, the S-H proton typically appears upfield at

3.0 – 4.0 ppm (or occasionally ~10 ppm if H-bonded), but rapid exchange often broadens this signal.

-

-

¹³C NMR:

-

C=S (Thione): A signal around 166–170 ppm .[2]

-

C-S (Thiol): An upfield shift to 145–155 ppm would indicate aromatization of the C-S bond.

-

Caption: Decision logic for assigning tautomeric state based on spectral evidence.

Experimental Protocols

Protocol A: Synthesis of 5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol[1][2]

Reagents: 4-Bromobenzohydrazide (0.01 mol), Ethyl isothiocyanate (0.012 mol), Ethanol (absolute), NaOH (2N).

-

Thiosemicarbazide Formation:

-

Dissolve 4-bromobenzohydrazide in 30 mL absolute ethanol.

-

Add ethyl isothiocyanate dropwise with stirring.

-

Reflux the mixture for 4–6 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).

-

Cool to room temperature.[2] The precipitate (thiosemicarbazide) is filtered, washed with cold ethanol, and dried.

-

-

Cyclization:

-

Suspend the dried thiosemicarbazide in 20 mL of 2N NaOH solution.

-

Reflux for 4 hours.[2] The solid will dissolve, then reprecipitate upon acidification.

-

Cool the solution and acidify with 10% HCl to pH 3–4.

-

Filter the resulting precipitate (the crude triazole).

-

Purification: Recrystallize from Ethanol/Water (1:1) to obtain pure crystals.[2]

-

Protocol B: S-Alkylation (Chemical Validation of Thiol Reactivity)

While the thione is the stable tautomer, the molecule reacts via the thiol form in the presence of a base and alkyl halide (nucleophilic substitution).

-

Dissolve the triazole (1 mmol) in Ethanol + KOH (1.1 mmol).

-

Add Alkyl Halide (e.g., Methyl Iodide) (1.1 mmol).

-

Stir at RT for 2 hours.

-

The formation of a thioether (C-S-R) confirms the accessibility of the thiol tautomer under basic conditions (Thiolate anion formation).[1]

Pharmacological Implications[1][3][4][7][8]

In drug development, the tautomeric state determines the pharmacophore geometry .

-

Docking Simulations: Most docking software (e.g., AutoDock Vina) requires a fixed input structure. Using the thione form is critical for accuracy, as it represents the major population. However, the thiol form must be considered if the binding pocket contains residues (e.g., Histidine, Cysteine) that could stabilize the thiol via specific H-bonds.

-

Lipophilicity (LogP): The 4-bromophenyl group significantly increases lipophilicity compared to the unsubstituted analog.[1][2] This enhances membrane permeability.[2] The N-ethyl group adds steric bulk, potentially improving selectivity against specific enzymes (e.g., CYP450).

-

Bioactivity: This specific scaffold has shown high potency in antimicrobial assays (vs. S. aureus) and antioxidant assays (DPPH scavenging).[2] The N-H of the thione group is a key hydrogen bond donor for these activities.

References

-

Synthesis & Class Overview: Nadeem, H., et al. (2013).[4] "Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols." Advances in Microbiology. Link[1]

-

Spectral Characterization (NMR/IR): Ahmed, S., et al. (2025). "Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives." Indus Journal of Bioscience Research. Link

-

DFT & Tautomerism Studies: BenchChem Technical Report. "Quantum chemical calculations for 1,2,4-triazole-3-thiol derivatives." Link[1]

-

Crystallography & H-Bonding: Wang, Y., et al. (2014). "The study of thione-thiol tautomerism of 1,2,4-triazole-3-thione by HPLC-MS method." Journal of Chemical and Pharmaceutical Research. Link

-

Reaction Mechanisms: "Synthesis methods of 1,2,4-triazole-3-thiones: review." Zaporizhzhia State Medical University.[2] Link

Sources

- 1. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]

- 2. 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol | C8H6ClN3S | CID 689099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 5. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Stability Studies of 5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

This guide provides a comprehensive framework for evaluating the chemical stability of the novel heterocyclic compound, 5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the principles, methodologies, and analytical strategies essential for a robust stability assessment. By integrating established regulatory guidelines with practical, field-proven insights, this guide aims to be an authoritative resource for ensuring the quality, safety, and efficacy of this promising molecule throughout its lifecycle.

Introduction: The Imperative of Stability Profiling

The intrinsic stability of an active pharmaceutical ingredient (API) is a critical determinant of its therapeutic viability. A comprehensive understanding of how a molecule behaves under various environmental stressors is paramount for the development of a safe, effective, and reliable drug product. For 5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, a compound with significant therapeutic potential, a thorough stability program is not merely a regulatory requirement but a scientific necessity. This guide will delineate a systematic approach to elucidating the degradation pathways and establishing the shelf-life of this molecule, in alignment with the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1]

The 1,2,4-triazole nucleus is known for its metabolic stability and diverse pharmacological activities.[2] However, the presence of a thiol group introduces a potential site for oxidative degradation, a critical aspect that will be a focal point of this stability investigation.[3][4] This guide will provide the scientific rationale behind each experimental design, ensuring a self-validating and robust stability program.

Physicochemical Properties and Preliminary Assessment

A foundational understanding of the physicochemical properties of 5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a prerequisite for designing a meaningful stability study. These properties will influence its degradation kinetics and the choice of analytical methodologies.

| Property | Anticipated Characteristic | Implication for Stability Studies |

| Molecular Formula | C10H10BrN3S | |

| Molecular Weight | 284.18 g/mol | |

| Appearance | White to off-white crystalline solid | Any change in color or appearance during stability studies is a potential indicator of degradation. |

| Melting Point | Expected to be a sharp, defined melting point.[5][6] | A significant depression or broadening of the melting point can indicate the presence of impurities. |

| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol, acetonitrile, and DMSO. | The choice of solvent for forced degradation studies and analytical method development is critical to ensure complete dissolution and avoid solvent-induced degradation. |

| pKa | The thiol group is expected to be weakly acidic. | The ionization state of the molecule will be pH-dependent, influencing its reactivity and chromatographic behavior. |

| Log P | Moderately lipophilic. | This will influence its solubility and potential for interaction with container closure systems. |

Forced Degradation (Stress Testing): Unveiling Degradation Pathways

Forced degradation studies are the cornerstone of a stability program, providing invaluable insights into the intrinsic stability of the molecule and elucidating its potential degradation pathways.[1] These studies are instrumental in developing and validating a stability-indicating analytical method.

The following diagram illustrates the overarching workflow for the forced degradation studies of 5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol.

Caption: Workflow for Forced Degradation Studies.

Experimental Protocols for Forced Degradation

The following protocols are designed to induce approximately 5-20% degradation of the parent compound, which is ideal for the detection and characterization of degradation products.

3.1.1. Acid Hydrolysis

-

Protocol: Dissolve 10 mg of 5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol in 10 mL of methanol. Add 10 mL of 0.1 M HCl and heat the solution at 60°C for 24 hours. At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw aliquots, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

-

Rationale: The 1,2,4-triazole ring is generally stable to mild acid, but prolonged exposure to heat and acid may induce hydrolysis.[7][8]

3.1.2. Base Hydrolysis

-

Protocol: Dissolve 10 mg of the compound in 10 mL of methanol. Add 10 mL of 0.1 M NaOH and maintain the solution at room temperature for 24 hours. Withdraw and neutralize aliquots with 0.1 M HCl at specified intervals, followed by dilution for HPLC analysis.

-

Rationale: Basic conditions may facilitate the hydrolysis of the triazole ring or other susceptible functional groups.

3.1.3. Oxidative Degradation

-

Protocol: Dissolve 10 mg of the compound in 10 mL of methanol. Add 10 mL of 3% hydrogen peroxide and keep the solution at room temperature, protected from light, for 24 hours. Sample at regular intervals and dilute for HPLC analysis.

-

Rationale: The thiol group is highly susceptible to oxidation, potentially forming disulfides, sulfenic acids, sulfinic acids, or sulfonic acids.[3][4][9][10]

3.1.4. Thermal Degradation

-

Protocol: Place a thin layer of the solid compound in a petri dish and expose it to a dry heat of 80°C in a calibrated oven for 7 days. At specified time points, weigh out a portion of the sample, dissolve it in a suitable solvent, and analyze by HPLC.

-

Rationale: High temperatures can provide the energy required for solid-state degradation, revealing the intrinsic thermal stability of the molecule.[5][6][11][12][13]

3.1.5. Photostability

-

Protocol: Expose the solid compound and a solution in quartz cuvettes to a light source that provides a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of UVA radiation, as per ICH Q1B guidelines.[14][15][16][17][18] A parallel set of samples should be wrapped in aluminum foil to serve as dark controls. Analyze the samples by HPLC at the end of the exposure period.

-

Rationale: This study is crucial for determining if the compound is light-sensitive and if special packaging will be required for the final drug product.

Anticipated Degradation Products

Based on the chemical structure of 5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, the following degradation products can be hypothesized:

-

Oxidation Products: Formation of a disulfide dimer, or oxidation of the thiol to a sulfonic acid.

-

Hydrolytic Products: Potential cleavage of the triazole ring under harsh acidic or basic conditions.

-

Photolytic Products: Potential for debromination or other radical-mediated reactions.

Stability-Indicating Analytical Method (SIAM)

A validated stability-indicating analytical method is essential to separate and quantify the parent compound from its degradation products.[2][19][20][21][22][23][24] A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the standard approach.

HPLC Method Parameters (Hypothetical)

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile: 0.1% Formic acid in Water (Gradient elution) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm (Diode Array Detector to monitor peak purity) |

| Injection Volume | 10 µL |

Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[25]

Long-Term and Accelerated Stability Studies

Formal stability studies are conducted on at least three primary batches of the API to establish a re-test period.[1] The storage conditions are based on the climatic zone for which the drug product is intended.

| Study | Storage Condition | Minimum Duration | Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |

Data Presentation

The results of the stability studies should be presented in a clear and concise tabular format.

Table 1: Hypothetical Long-Term Stability Data (25°C/60% RH)

| Time (Months) | Appearance | Assay (%) | Total Impurities (%) |

| 0 | White crystalline powder | 99.8 | 0.15 |

| 3 | White crystalline powder | 99.7 | 0.18 |

| 6 | White crystalline powder | 99.6 | 0.21 |

| 9 | White crystalline powder | 99.5 | 0.25 |

| 12 | White crystalline powder | 99.4 | 0.28 |

Characterization of Degradation Products

The identification and characterization of significant degradation products are crucial for understanding the safety profile of the drug substance.

Sources

- 1. database.ich.org [database.ich.org]

- 2. researchgate.net [researchgate.net]

- 3. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxidation of thiol drugs and biochemicals by the lactoperoxidase/hydrogen peroxide system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Degradation of 1,2,4-Triazole Fungicides in the Environment [ere.ac.cn]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ROLE OF THIOLS IN OXIDATIVE STRESS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 15. database.ich.org [database.ich.org]

- 16. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 17. fda.gov [fda.gov]

- 18. ema.europa.eu [ema.europa.eu]

- 19. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. researchgate.net [researchgate.net]

- 22. sciencescholar.us [sciencescholar.us]

- 23. academic.oup.com [academic.oup.com]

- 24. researchgate.net [researchgate.net]

- 25. ema.europa.eu [ema.europa.eu]

Methodological & Application

Application Notes and Protocols: In Vitro Antifungal Assay for 5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Introduction: The Rationale for Antifungal Susceptibility Testing of Novel Triazole Analogs

The ever-present challenge of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates a robust pipeline for the discovery and evaluation of new antifungal agents. The 1,2,4-triazole scaffold is a cornerstone in antifungal drug design, with prominent examples including fluconazole and itraconazole.[1][2] These agents typically exert their effect by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2] The novel compound, 5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, represents a new chemical entity within this pharmacologically significant class. Its structural features, including the bromophenyl and ethyl substitutions, warrant a thorough investigation of its antifungal potential.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of the antifungal activity of 5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol. The protocols detailed herein are grounded in established methodologies, primarily referencing the guidelines set forth by the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and comparability of data.[3][4] We will explore two primary methods for determining antifungal susceptibility: the broth microdilution assay for quantitative determination of the Minimum Inhibitory Concentration (MIC) and the disk diffusion assay for a qualitative assessment of antifungal activity.

I. Core Principles and Experimental Design Considerations

The primary objective of these assays is to determine the lowest concentration of the test compound that inhibits the visible growth of a fungal isolate (the MIC). This value is a critical parameter in the preliminary assessment of a compound's antifungal efficacy. The choice of fungal strains is paramount and should include both reference strains for quality control and clinically relevant isolates to assess the broader spectrum of activity.

Self-Validating Systems: The Importance of Controls

To ensure the trustworthiness of the generated data, each assay must be a self-validating system. This is achieved through the meticulous inclusion of a suite of controls:

-

Positive Controls: A well-characterized antifungal agent with known activity against the test organisms (e.g., fluconazole, caspofungin) should be run in parallel. This validates the susceptibility of the fungal strains and the overall assay performance.

-

Negative Controls (Growth Controls): Wells or plates containing the fungal inoculum in media without any antifungal agent are essential to confirm the viability and robust growth of the organism under the assay conditions.

-

Sterility Controls: Media-only wells or plates are included to ensure that the growth medium and other reagents are not contaminated.

-

Solvent Controls: Since many novel compounds are dissolved in solvents like dimethyl sulfoxide (DMSO), it is crucial to include a control with the highest concentration of the solvent used in the assay to ensure it does not independently affect fungal growth.[5][6]

II. Broth Microdilution Assay: A Quantitative Approach to MIC Determination

The broth microdilution method is a widely accepted and standardized technique for determining the MIC of an antifungal agent.[7][8] It is performed in 96-well microtiter plates, allowing for the testing of multiple concentrations and strains simultaneously, making it a high-throughput screening method.[7]

Workflow for Broth Microdilution Assay

Caption: Workflow of the broth microdilution antifungal susceptibility assay.

Detailed Protocol for Broth Microdilution Assay

Materials:

-

5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol (powder form)

-

Dimethyl sulfoxide (DMSO), sterile

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile, flat-bottom 96-well microtiter plates

-

Selected fungal strains (e.g., Candida albicans, Cryptococcus neoformans)

-

Reference antifungal agent (e.g., Fluconazole)

-

Sterile saline (0.85%) or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Incubator (35°C)

Step-by-Step Methodology:

-

Preparation of the Test Compound Stock Solution:

-

Accurately weigh the test compound and dissolve it in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).[5] The final concentration of DMSO in the assay wells should not exceed 1% to avoid solvent-induced toxicity.[6]

-

Prepare a working stock solution by diluting the initial stock in RPMI-1640 medium.

-

-

Preparation of Fungal Inoculum:

-

Subculture the fungal strains on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.

-